molecular formula C8H4BrF2NO B2533811 6-Bromo-3-(difluoromethyl)-1,2-benzoxazole CAS No. 1784970-51-9

6-Bromo-3-(difluoromethyl)-1,2-benzoxazole

Cat. No. B2533811
CAS RN: 1784970-51-9
M. Wt: 248.027
InChI Key: WXHGCZOEUWKJFC-UHFFFAOYSA-N
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Description

“6-Bromo-3-(difluoromethyl)-1,2-benzoxazole” is a chemical compound that belongs to the class of organic compounds known as benzoxazoles . Benzoxazoles are aromatic heterocyclic compounds with a structure based on a benzene ring fused to an oxazole ring. The presence of bromine and difluoromethyl groups may confer unique properties to this compound.


Molecular Structure Analysis

The molecular structure of “6-Bromo-3-(difluoromethyl)-1,2-benzoxazole” would be characterized by the benzoxazole core structure, with bromine and difluoromethyl substituents at the 6 and 3 positions, respectively .


Chemical Reactions Analysis

Benzoxazoles, including “6-Bromo-3-(difluoromethyl)-1,2-benzoxazole”, can participate in various chemical reactions. For instance, they can undergo electrophilic substitution reactions at the benzene ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Bromo-3-(difluoromethyl)-1,2-benzoxazole” would depend on its molecular structure. As a benzoxazole derivative, it is likely to be a crystalline solid at room temperature .

Future Directions

The future research directions for “6-Bromo-3-(difluoromethyl)-1,2-benzoxazole” could involve studying its potential biological activities, given the known activities of other benzoxazole derivatives . Additionally, research could focus on developing efficient synthetic methods for this compound and exploring its reactivity in various chemical reactions.

properties

IUPAC Name

6-bromo-3-(difluoromethyl)-1,2-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF2NO/c9-4-1-2-5-6(3-4)13-12-7(5)8(10)11/h1-3,8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXHGCZOEUWKJFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)ON=C2C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-3-(difluoromethyl)-1,2-benzoxazole

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